Naphthalene-2,6-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2,6-dione can be synthesized through several methods. One common approach involves the oxidation of 2,6-dihydroxynaphthalene using oxidizing agents such as potassium dichromate or manganese dioxide under acidic conditions . Another method includes the catalytic dearomatization of β-naphthols followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is typically produced via large-scale oxidation processes. These processes often employ continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2,6-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the 1 and 3 positions of the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium dichromate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid for sulfonation or aluminum chloride for Friedel-Crafts acylation are employed.
Major Products Formed:
Oxidation: Higher quinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Naphthalene-2,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalene-2,6-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cell damage . The compound can also interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Naphthalene-1,4-dione (1,4-naphthoquinone): Similar structure but different positions of carbonyl groups.
Anthraquinone: Larger polycyclic structure with similar quinone functionality.
Phenanthrenequinone: Another polycyclic quinone with different ring structure.
Uniqueness: Naphthalene-2,6-dione is unique due to its specific positioning of carbonyl groups, which influences its reactivity and interaction with other molecules. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological activities that are not observed in its analogs .
Properties
IUPAC Name |
naphthalene-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBHRPOLVUEFSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=C2C1=CC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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